Heterocyclic derivative 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO2S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[2-(3-methylphenyl)ethynyl]-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine 6,6-dioxide |
InChI |
InChI=1S/C17H15NO2S/c1-13-3-2-4-14(9-13)5-6-15-10-16-12-21(19,20)8-7-17(16)18-11-15/h2-4,9-11H,7-8,12H2,1H3 |
InChI Key |
QSNHNADSPWYHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CC3=C(CCS(=O)(=O)C3)N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Heterocyclic Derivative 3 and Its Analogues
Retrosynthetic Analysis of Heterocyclic Derivative 3
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. The process begins with the target molecule and involves sequentially breaking it down into simpler, commercially available precursors by disconnecting key chemical bonds that correspond to reliable chemical reactions. amazonaws.comicj-e.org For a complex molecule like this compound, this analysis reveals several potential synthetic pathways by identifying strategic bond disconnections.
The primary disconnections for this compound often target the bonds formed in the final steps of the synthesis, which typically involve the construction or functionalization of the core heterocyclic ring system. Key strategies include:
C-N/C-O Bond Disconnection: Breaking the bonds that form the heterocyclic ring itself often leads back to acyclic precursors with appropriate functional groups poised for cyclization.
C-C Bond Disconnection: Targeting carbon-carbon bonds, particularly those connecting the heterocyclic core to substituent groups, suggests the use of cross-coupling reactions. This approach simplifies the core structure and allows for late-stage diversification.
Functional Group Interconversion (FGI): Simplifying complex functional groups on the target molecule to more basic ones in the precursor can open up different synthetic options.
A plausible retrosynthetic pathway for this compound might involve disconnecting a key aryl-heterocycle bond, leading back to a halogenated heterocyclic core and a corresponding boronic acid, suggesting a Suzuki cross-coupling reaction as a final step. Further disconnection of the heterocyclic core itself via a C-N bond break could lead to a dicarbonyl compound and a hydrazine (B178648) derivative, pointing towards a classical condensation reaction to form the ring. This systematic deconstruction provides a logical roadmap for planning an effective forward synthesis. advancechemjournal.com
Direct Synthesis Approaches for this compound
The forward synthesis of this compound can be accomplished through various direct approaches, ranging from traditional, linear sequences to more modern, convergent, and atom-economical catalytic methods.
Traditional synthetic strategies for heterocycles often rely on robust, well-established reactions assembled in a linear, multistep sequence. mtak.hu These routes typically involve the initial construction of a functionalized acyclic precursor followed by a key cyclization step to form the heterocyclic ring. For this compound, a common conventional approach begins with the condensation of two or more simple building blocks, followed by a series of functional group manipulations and finally, the ring-closing reaction.
An example of such a route might involve an initial aldol (B89426) condensation to form a chalcone (B49325) intermediate, which then reacts with a binucleophile like hydrazine or hydroxylamine (B1172632) hydrochloride to form the core ring system. orientjchem.org While reliable, these methods can be lengthy, require harsh reaction conditions, and often generate significant chemical waste due to the multiple steps and purification processes involved. mdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a more efficient conventional approach, improving atom economy and reducing the number of synthetic steps. researchgate.netnih.gov
Table 1: Hypothetical Conventional Multistep Synthesis of this compound
| Step | Reaction Type | Starting Materials | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Knoevenagel Condensation | Precursor A, Precursor B | Piperidine, Ethanol | Intermediate C |
| 2 | Michael Addition | Intermediate C, Precursor D | Sodium Ethoxide | Intermediate E |
| 3 | Intramolecular Cyclization | Intermediate E | Acetic Acid, Reflux | Heterocyclic Core F |
| 4 | Functionalization | Heterocyclic Core F | NBS, AIBN | Halogenated Derivative G |
Modern Catalytic Strategies
Contemporary organic synthesis has seen a paradigm shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability. These strategies have been instrumental in developing novel routes to this compound.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. eie.gr Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly prominent in heterocyclic synthesis. mdpi.com These reactions are often employed in the synthesis of this compound to attach various substituents to the heterocyclic core, allowing for rapid access to a library of analogues for structure-activity relationship studies. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Ligand-free conditions are also being explored to develop more sustainable and cost-effective protocols. rsc.org
Table 2: Application of Metal-Catalyzed Cross-Coupling for Analogues of this compound
| Reaction Name | Substrate 1 (Heterocycle) | Substrate 2 | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki Coupling | Bromo-Derivative 3a | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-Derivative 3b |
| Heck Coupling | Iodo-Derivative 3c | Styrene | Pd(OAc)₂, P(o-tol)₃ | Styrenyl-Derivative 3d |
| Sonogashira Coupling | Bromo-Derivative 3a | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl-Derivative 3e |
Lewis Acid-Mediated Annulations and Cyclizations
Lewis acids are effective catalysts for a variety of organic transformations, including the formation of heterocyclic rings through annulation (ring-forming) and cyclization reactions. rsc.org In the synthesis of this compound, a Lewis acid can activate a substrate, facilitating an intramolecular reaction to construct the core ring system. mdpi.com These reactions often proceed under mild conditions and can provide access to complex polycyclic structures in a single step. For instance, a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction or a [3+3] annulation can be employed to build fused ring systems onto a pre-existing heterocycle. nih.govnih.gov
Table 3: Effect of Lewis Acids on a Key Cyclization Step for this compound Synthesis
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BF₃·OEt₂ | Dichloromethane | 0 | 65 |
| 2 | TiCl₄ | Dichloromethane | -78 to 0 | 82 |
| 3 | Sc(OTf)₃ | Acetonitrile | 25 | 91 |
| 4 | InCl₃ | Toluene | 80 | 75 |
C-H Activation in this compound Synthesis
Direct C-H activation has emerged as a revolutionary strategy in organic synthesis, offering a more atom- and step-economical approach to functionalization. researchgate.net Instead of relying on pre-functionalized substrates (like halides or organometallics), C-H activation enables the direct coupling of a C-H bond with a reaction partner. researchgate.net Transition metals, particularly rhodium (Rh) and cobalt (Co), are potent catalysts for these transformations. researchgate.netmdpi.com In the synthesis of analogues of this compound, C-H activation can be used to introduce alkyl or aryl groups at specific positions on the heterocyclic ring, often guided by a directing group to ensure high regioselectivity. nih.govrsc.org This methodology streamlines synthetic routes by eliminating steps previously required for substrate pre-functionalization.
Sequential and Tandem Reaction Cascades
Reaction cascades, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a powerful approach to rapidly increase molecular complexity. acs.org This strategy is highly efficient, minimizing purification steps, solvent usage, and waste generation, thereby aligning with the principles of green chemistry.
Multicomponent reactions (MCRs) are a cornerstone of diversity-oriented synthesis, allowing for the construction of complex molecules from three or more simple starting materials in a single step. nih.govnih.gov This approach is prized for its high atom economy, operational simplicity, and its ability to generate large libraries of structurally diverse compounds by simply varying the initial building blocks. rsc.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for accessing a wide range of functionalized scaffolds and heterocycles. mdpi.commdpi.com For instance, a novel MCR between α-ketones, 2-aminophenol, and an isocyanide can yield benzoxazoles and other diverse heterocyclic systems. mdpi.com MCRs are not limited to isocyanides; other strategies involve the one-pot synthesis of polysubstituted amino pyrazoles or pyrimidine-fused pyrazolo[3,4-b] pyridine (B92270) derivatives under mild conditions. nih.govchemijournal.com The sequencing of MCRs with subsequent cyclization reactions provides a powerful tool for rapidly synthesizing a diverse collection of heterocyclic products. nih.gov
Table 3: Overview of Selected Multicomponent Reactions for Heterocycle Synthesis
| MCR Name/Type | Components | Resulting Heterocycle | Key Features |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic acid | α-Hydroxy carboxamides (precursors) | First isocyanide-based MCR mdpi.com |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acid | α-Acylamino amides (precursors) | High structural diversity |
| Benzoxazole Synthesis | α-Ketone, 2-Aminophenol, Isocyanide | Benzoxazoles, Bis-heterocycles | Intramolecular nitrilium trapping mdpi.com |
| Propellane Synthesis | Ninhydrin, Malononitrile, Nitroketene aminal | Oxa-aza[3.3.3]propellanes | Sequential one-pot reaction in water nih.gov |
| Pyrazole (B372694) Synthesis | Phenylhydrazine, Aryl thiol, Aminocrotononitrile | Amino pyrazole thioethers | Metal-free, solventless cascade rsc.org |
Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of the core ring structure of this compound. This process involves the formation of a cyclic compound from a single molecule containing two reactive functional groups. These reactions are often thermodynamically and kinetically favored due to the proximity of the reacting centers.
A variety of methods can be employed to induce cyclization. For example, the intramolecular cyclization of organic azides, often catalyzed by metal complexes, is a versatile method for producing five-, six-, and seven-membered N-heterocycles. researchgate.net Another approach involves the base-mediated intramolecular cyclization of arylpropargyl amides of electron-deficient alkenes, which can proceed through an intramolecular Diels-Alder reaction to form complex benz[f]isoindoline derivatives. rsc.org Furthermore, Brønsted acid-catalyzed carbocyclization cascades featuring an intramolecular coupling of an alkyne, an iminium ion, and an arene have been developed to synthesize a range of fused heterotricycles. rsc.org These ring-forming reactions are critical for establishing the central heterocyclic scaffold upon which further functionalization can occur.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemijournal.com This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. rasayanjournal.co.innih.gov Key strategies include the use of solvent-free conditions, microwave irradiation, and mechanochemistry to create more sustainable synthetic pathways. unigoa.ac.inrsc.org
Solvent-Free and Environmentally Benign Reaction Conditions
A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. bohrium.com Solvent-free reaction conditions, also known as neat reactions, offer significant advantages, including reduced waste, lower costs, and often faster reaction times and higher yields. bohrium.com
Several techniques have been developed to facilitate solvent-free synthesis:
Mechanochemistry: This involves using mechanical force, such as grinding or ball milling, to initiate chemical reactions. unigoa.ac.inbohrium.com This method has been successfully used for the synthesis of bis(indolyl)methanes and chalcones, providing high yields in short reaction times without the need for solvents or catalysts. chemijournal.comunigoa.ac.in
Microwave Irradiation: The application of microwave energy can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner products compared to conventional heating. rasayanjournal.co.inresearchgate.net This technique is frequently combined with solvent-free conditions, where reactants are adsorbed onto a solid support like silica (B1680970) gel, to synthesize heterocycles such as benzimidazoles. rasayanjournal.co.in
Use of Benign Solvents: When a solvent is necessary, green chemistry promotes the use of environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). researchgate.net Water has been used as a solvent for the highly chemoselective synthesis of oxa-aza[3.3.3]propellanes via a sequential multicomponent reaction at room temperature. nih.gov
These approaches not only make the synthesis of this compound more sustainable but also often lead to more efficient and economical processes. chemijournal.comresearchgate.net
Table 4: Comparison of Green vs. Conventional Synthetic Methods
| Reaction | Green Method | Conditions | Conventional Method | Key Advantage |
| Chalcone Synthesis | Grinding with Ba(OH)₂ | Solvent-free, r.t., 2-5 min | Classical Claisen-Schmidt condensation in solvent | Rapid, efficient, no solvent waste chemijournal.comresearchgate.net |
| Bis(indolyl)methane Synthesis | Ball milling on silica support | Solvent-free | Acid-catalyzed reaction in organic solvent | High reaction rates, solventless procedure unigoa.ac.in |
| Coumarin Synthesis | Pechmann reaction with FeF₃ catalyst | Solvent-free, microwave irradiation | Sulfuric acid catalyst in organic solvent | Shorter reaction times, high yields, reusable catalyst researchgate.net |
| Benzimidazole (B57391) Synthesis | Reactants on silica gel support | Solvent-free, microwave irradiation (900W, 4 min) | Refluxing in organic solvent for several hours | Drastically reduced reaction time, high yields rasayanjournal.co.in |
Atom Economy and Sustainable Synthetic Protocols
In modern organic synthesis, the principles of green chemistry are paramount, guiding the development of environmentally benign and efficient chemical processes. primescholars.comjocpr.com A key metric in this paradigm is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com The ideal synthesis would have 100% atom economy, where all atoms from the starting materials are found in the product, minimizing waste. nih.gov This contrasts with traditional metrics like reaction yield, which can be high even in processes that generate significant waste. primescholars.com
The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, has increasingly benefited from the application of sustainable protocols. nih.govrasayanjournal.co.in These methods aim to reduce the use of hazardous substances, minimize energy consumption, and often employ renewable resources or catalysts. nih.govresearchgate.net Methodologies that improve atom economy are central to this effort and include cycloadditions, rearrangements, and multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are particularly noteworthy as they combine three or more reactants in a single step to form a complex product, which is often a heterocyclic scaffold, thereby increasing efficiency and reducing waste. rsc.orgresearchgate.net
Sustainable approaches in heterocyclic synthesis also focus on replacing hazardous solvents and reagents. rasayanjournal.co.inresearchgate.net This includes solvent-free reactions (mechanosynthesis or grinding), the use of greener solvents like water or ionic liquids, and the application of alternative energy sources such as microwave irradiation or ultrasound. nih.govrasayanjournal.co.inchemijournal.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.in The use of heterogeneous catalysts is another green strategy, as they can be easily separated from the reaction mixture and recycled. nih.gov
Below is a comparative table illustrating the advantages of a sustainable protocol over a conventional method for the synthesis of a generic heterocyclic system.
| Feature | Conventional Synthesis | Sustainable Synthesis (e.g., Microwave-Assisted MCR) |
| Principle | Stepwise reaction, often with protection/deprotection steps | One-pot combination of multiple starting materials researchgate.net |
| Atom Economy | Often low due to stoichiometric byproducts and protecting groups primescholars.com | High, as most atoms from reactants are incorporated ekb.eg |
| Solvent Use | Often requires large volumes of volatile organic compounds (VOCs) | Minimal or no solvent (grinding) or use of green solvents nih.govchemijournal.com |
| Energy | Prolonged heating using conventional methods | Rapid heating, reduced reaction times rasayanjournal.co.in |
| Waste Generation | High, including byproducts and solvent waste | Significantly reduced jocpr.comnih.gov |
| Work-up | Often involves complex purification steps (e.g., chromatography) | Simplified purification, sometimes only filtration is needed ekb.eg |
Synthesis of Structural Analogues and Derivatives of this compound
Once a lead compound such as this compound is identified, the synthesis of structural analogues and derivatives becomes a critical step in the drug discovery process. nih.gov This phase aims to explore the structure-activity relationship (SAR), optimizing the compound's potency, selectivity, and pharmacokinetic properties. nih.gov The generation of a diverse set of related molecules allows medicinal chemists to understand which parts of the scaffold are essential for its biological activity. researchgate.net
Diversification strategies are employed to systematically modify the core structure of a lead compound. For a heterocyclic system, this can involve several approaches. A common method is the introduction of various substituents onto the heterocyclic core or on existing functional groups. This allows for the fine-tuning of properties like solubility, lipophilicity, and metabolic stability. nih.gov For instance, the alkylation of a 4H-thieno[3,2-b]pyrrole-5-carboxylate core with different alkylating agents produces a range of N-substituted derivatives. researchgate.net
Another powerful strategy is scaffold hopping, where the core heterocyclic ring is replaced by a different one that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel intellectual property and may circumvent issues related to toxicity or poor pharmacokinetics associated with the original scaffold. The synthesis of sp³-rich heterocyclic frameworks, which more closely resemble natural products, is a modern approach to creating three-dimensional diversity and moving away from the flat, aromatic compounds that often dominate screening libraries. researchgate.net
Multicomponent reactions are also valuable tools for lead generation, as they allow for the rapid assembly of complex and diverse heterocyclic structures from a set of simple building blocks. nih.gov By varying each component, a library of related compounds can be quickly synthesized to explore the chemical space around the initial hit. rsc.org
To accelerate the process of generating and testing a large number of analogues, combinatorial and parallel synthesis techniques are widely used. nih.gov Combinatorial chemistry involves the systematic and repetitive connection of a set of building blocks in various combinations to produce a large library of compounds. nih.gov These libraries can be synthesized as mixtures (split-and-pool method) or as discrete compounds in spatially addressable formats, such as microtiter plates.
Parallel synthesis is a related technique where a series of individual reactions are run simultaneously in an array of separate reaction vessels. nih.gov This approach is highly efficient for creating a focused library of derivatives where a common core is reacted with a diverse set of building blocks. For example, a series of novel heterocyclic libraries containing 4H-thieno[3,2-b]pyrrole and related fused systems were obtained through parallel solution-phase synthesis. researchgate.net This involved transforming a key carboxylate intermediate into different reactive functionalities, which were then reacted with various electrophiles or cyclized to produce the final library of compounds. researchgate.net
The table below illustrates a hypothetical parallel synthesis plan for diversifying a lead compound, "Heterocyclic Core-R1," by reacting it with different reagents to modify the R1 group.
| Reaction Well | Starting Material | Reagent (R2-X) | Product |
| A1 | Heterocyclic Core-NH2 | Benzoyl chloride | Heterocyclic Core-NH-CO-Ph |
| A2 | Heterocyclic Core-NH2 | Acetic anhydride | Heterocyclic Core-NH-CO-CH3 |
| A3 | Heterocyclic Core-NH2 | Phenyl isocyanate | Heterocyclic Core-NH-CO-NH-Ph |
| B1 | Heterocyclic Core-OH | Methyl iodide | Heterocyclic Core-O-CH3 |
| B2 | Heterocyclic Core-OH | Benzyl bromide | Heterocyclic Core-O-CH2-Ph |
| B3 | Heterocyclic Core-OH | Acetyl chloride | Heterocyclic Core-O-CO-CH3 |
These high-throughput synthesis methods are essential for rapidly generating the chemical diversity needed for effective lead optimization campaigns in modern drug discovery. nih.govnih.gov
Elucidation of Molecular and Cellular Mechanisms of Action of Heterocyclic Derivative 3
Investigation of Molecular Targets and Binding Interactions
Heterocyclic compounds represent a cornerstone in medicinal chemistry, with their derivatives forming the basis of numerous therapeutic agents. nih.govresearchgate.net Their diverse structures allow for interaction with a wide array of biological targets. The mechanisms of action often involve specific binding interactions with proteins, such as enzymes or receptors. nih.gov The binding affinity and selectivity of these derivatives are dictated by a variety of chemical interactions, including the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues within the target's active site. rsc.orgresearchgate.net Molecular docking studies are frequently employed to elucidate these binding modes, revealing how the heterocyclic scaffold and its substituents orient themselves to achieve optimal interaction and subsequent biological effect. researchgate.netnih.gov For instance, molecular docking of certain heterocyclic derivatives has identified key interactions with residues like Tyr326, Phe343, and Tyr435 in enzyme active sites. nih.gov These specific interactions are crucial for the compound's inhibitory potential and provide a rational basis for the design of more potent and selective molecules.
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which heterocyclic derivatives exert their pharmacological effects. rjpbr.comresearchgate.net By targeting key enzymes involved in various physiological and pathological pathways, these compounds can modulate cellular processes. mdpi.comnih.gov Researchers have extensively evaluated numerous heterocyclic scaffolds for their ability to inhibit enzymes such as cyclooxygenases, tyrosinase, cholinesterases, dihydrofolate reductase, and monoamine oxidases. nih.govmdpi.comnanobioletters.comnih.govresearchgate.net The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%. nih.govmdpi.com Kinetic studies are also performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type), providing deeper insight into the inhibitor's mechanism of action. nih.govresearchgate.netnih.gov
Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins (B1171923) and exists in two primary isoforms, COX-1 and COX-2. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Several studies have focused on synthesizing and evaluating heterocyclic derivatives for their COX inhibitory activity. A series of 1,3-dihydro-2H-indolin-2-one derivatives were developed, with compounds 4e , 9h , and 9i showing significant COX-2 inhibitory activities with IC50 values of 2.35 µM, 2.422 µM, and 3.34 µM, respectively. mdpi.com In another study, novel diaryl heterocyclic analogs were investigated, where compound 11c , a 1H-pyrazole derivative, demonstrated potent and selective COX-2 inhibition (COX-1 IC50 = 1 µM, COX-2 IC50 = 0.011 µM), resulting in a selectivity index of approximately 92. researchgate.net Furthermore, a series of 7-methoxy indolizine (B1195054) derivatives were designed as bioisosteres of indomethacin (B1671933). nih.gov Among these, compound 5a emerged as a promising COX-2 inhibitor with an IC50 of 5.84 µM, which was more potent than the reference drug indomethacin (IC50 = 6.84 µM). nih.gov
| Compound | Heterocyclic Core | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|---|---|
| 4e | 1,3-dihydro-2H-indolin-2-one | - | 2.35 | - | mdpi.com |
| 9h | 1,3-dihydro-2H-indolin-2-one | - | 2.422 | - | mdpi.com |
| 9i | 1,3-dihydro-2H-indolin-2-one | - | 3.34 | - | mdpi.com |
| 11c | 1H-Pyrazole | 1 | 0.011 | ~92 | researchgate.net |
| 5a | Indolizine | - | 5.84 | - | nih.gov |
| Indomethacin (Reference) | Indole (B1671886) | - | 6.84 | - | nih.gov |
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. researchgate.net Its inhibition is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. researchgate.net Heterocyclic compounds have emerged as a promising class of tyrosinase inhibitors. researchgate.net
A variety of heterocyclic scaffolds have been explored for this purpose. A series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized, with compound 1b showing exceptionally high inhibitory activity against mushroom tyrosinase (IC50 = 0.2 ± 0.01 μM), a potency 55-fold greater than the standard inhibitor kojic acid. mdpi.com Kinetic analysis revealed that this compound acts as a competitive inhibitor. mdpi.com Similarly, 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one analogs were investigated, where derivative 38a displayed an IC50 value of 0.93 μM, proving more potent than kojic acid. nih.gov Other successful scaffolds include 2-aminothiazole-oxadiazole bi-heterocyclic hybrids, with compounds 46a and 46b showing potent inhibition with IC50 values of 0.031 μM and 0.035 μM, respectively, significantly lower than kojic acid (IC50 = 16.83 µM). nih.gov A series of 2-cyanopyrrole derivatives also yielded a potent inhibitor, 13a , with an IC50 of 0.97 µM, which acts as a reversible mixed-type inhibitor. nih.gov
| Compound | Heterocyclic Core | Tyrosinase IC50 (µM) | Reference Compound IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| 1b | Benzothiazole | 0.2 | 11 (Kojic Acid) | Competitive | mdpi.com |
| 38a | Thiophene | 0.93 | >0.93 (Kojic Acid) | Competitive | nih.gov |
| 46a | Aminothiazole-Oxadiazole | 0.031 | 16.83 (Kojic Acid) | - | nih.gov |
| 46b | Aminothiazole-Oxadiazole | 0.035 | 16.83 (Kojic Acid) | - | nih.gov |
| 13a | Cyanopyrrole | 0.97 | 28.72 (Kojic Acid) | Mixed-type | nih.gov |
| 2 | Benzothiazepine | 1.21 | 16.69 (Kojic Acid) | Mixed-type | researchgate.net |
Acetylcholinesterase (AChE) is an essential enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). rsc.org Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov
Research into heterocyclic AChE inhibitors has yielded several potent compounds. A series of 3-α-carboxy ethyl/3-benzamidoacetic acid rhodanine (B49660) derivatives were synthesized and evaluated, with IC50 values ranging from 27.29 to 112.58 µM. nanobioletters.com Compound 3f was the most effective in this series, with an IC50 value of 27.39 µM. nanobioletters.com In another study, new drug-1,3,4-thiadiazole hybrid compounds were assessed, with compound 3b showing particularly promising activity against AChE with an IC50 of 18.1 ± 0.9 nM. researchgate.net Thiophene-based heterocyclic compounds have also been investigated. researchgate.net A series of N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were tested, and compound 10 was identified as the best AChE inhibitor with a Ki (inhibition constant) of 19.88 ± 3.06 µM. researchgate.net
| Compound | Heterocyclic Core | AChE IC50 | AChE Ki | Reference |
|---|---|---|---|---|
| 3f | Rhodanine | 27.39 µM | - | nanobioletters.com |
| 3b | 1,3,4-Thiadiazole | 18.1 nM | - | researchgate.net |
| 10 | Thiophene-Pyrazole | - | 19.88 µM | researchgate.net |
| 19 | Imidazole | 17.3 nM | - | rsc.org |
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comnih.gov This product is essential for the synthesis of nucleotides and amino acids, making DHFR a vital target for antimicrobial and anticancer therapies. rjpbr.comnih.gov Many established DHFR inhibitors are heterocyclic compounds, with the 2,4-diaminopyrimidine (B92962) scaffold being a common feature in drugs like trimethoprim (B1683648) and pyrimethamine. nih.govresearchgate.net
The development of novel heterocyclic DHFR inhibitors continues to be an active area of research to overcome drug resistance. rjpbr.com Most new DHFR inhibitors, whether synthetic or naturally derived, are characterized by the presence of heterocyclic moieties in their structure. rjpbr.comresearchgate.net For example, trimethoprim, a pyrimidine (B1678525) derivative, is a successful inhibitor of bacterial DHFR and works by blocking the synthesis of DNA, RNA, and proteins, which leads to the arrest of cell growth. mdpi.com The design of new DHFR inhibitors often uses non-classical antifolates like trimethoprim as templates. rjpbr.comresearchgate.net Research has also explored various other heterocyclic systems, including those containing 1,3,5-triazine, 1,3-thiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) moieties, for their potential as DHFR inhibitors. mdpi.com
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov They exist in two isoforms, MAO-A and MAO-B. nih.gov Inhibitors of MAO, particularly selective MAO-B inhibitors, are used in the treatment of neurodegenerative disorders like Parkinson's disease because they can reduce the decline in dopamine levels in the brain. nih.govmdpi.com
A study of 18 heterocyclic derived conjugated dienones identified compounds CD11 and CD14 as potent and selective MAO-B inhibitors, with IC50 values of 0.063 µM and 0.036 µM, respectively. nih.gov Kinetic analysis showed these compounds to be competitive and reversible inhibitors, with Ki values of 12.67 nM and 4.5 nM, respectively. nih.gov In another series, 5-(2-aminoethyl)-2,3-dihydroindole derivatives were synthesized and tested, with compound 3 (5-[1-(2-aminopropyl)]-2,3-dihydro-4-methylindole acetate) being among the most active selective MAO-A inhibitors in vitro. nih.gov Additionally, a series of 24 pyridazinobenzylpiperidine derivatives were evaluated, revealing that most were more effective against MAO-B than MAO-A. mdpi.comresearchgate.net Compound S5 was the most potent MAO-B inhibitor in this class, with an IC50 of 0.203 μM and a Ki of 0.155 μM, acting as a competitive reversible inhibitor. mdpi.comresearchgate.net
| Compound | Heterocyclic Core | Target | IC50 (µM) | Ki (nM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| CD11 | Indole-Dienone | MAO-B | 0.063 | 12.67 | >250 | nih.gov |
| CD14 | Thiophene-Dienone | MAO-B | 0.036 | 4.5 | >250 | nih.gov |
| CD1 | Furan-Dienone | MAO-A | 3.45 | - | - | nih.gov |
| CD3 | Furan-Dienone | MAO-A | 3.15 | - | - | nih.gov |
| S5 | Pyridazine-Piperidine | MAO-B | 0.203 | 155 | 19.04 | mdpi.comresearchgate.net |
| S5 | Pyridazine-Piperidine | MAO-A | 3.857 | - | - | mdpi.comresearchgate.net |
Receptor Binding Assays
Heterocyclic derivative 3 has been shown to interact with specific cellular receptors, thereby initiating downstream signaling events. One notable target is the 67-kDa laminin (B1169045) receptor (67LR). Fluorescence spectroscopy has been utilized to determine the binding affinity of this compound and its primary metabolites, quercetin-3-glucuronide (Q-3-G) and quercetin-3'-sulfate (Q-3'-S), to a synthetic peptide (peptide G) representing the binding site of this receptor. The binding affinities, expressed as dissociation constants (Kd), are detailed in the table below. For comparison, the binding of epigallocatechin-3-gallate (EGCG), a well-characterized 67LR ligand, is also included. nih.gov
Table 1: Binding Affinities of this compound and its Metabolites to the 67-kDa Laminin Receptor Peptide G
| Compound | Dissociation Constant (Kd) in nM |
|---|---|
| This compound (Quercetin) | 262 ± 50 |
| Quercetin-3-glucuronide (Q-3-G) | 215 ± 40 |
| Quercetin-3'-sulfate (Q-3'-S) | 271 ± 60 |
| Epigallocatechin-3-gallate (EGCG) | 197 ± 60 |
These findings indicate that this compound and its major metabolites bind to the 67LR with high affinity, comparable to that of EGCG. nih.gov This interaction is significant as it may mediate some of the compound's neuroprotective effects. nih.gov
Furthermore, studies have demonstrated that this compound can regulate the levels of type-II estrogen-binding sites (type-II EBS) in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB231) human breast cancer cell lines. nih.gov The treatment with this compound resulted in a dose-dependent increase in the levels of type-II EBS, and this induction was dependent on both RNA and protein synthesis. nih.gov This suggests that type-II EBS are ligand-regulated receptors and that their induction by this compound may enhance the sensitivity of cancer cells to its inhibitory effects. nih.gov
Nucleic Acid Interactions
This compound has been observed to interact directly with nucleic acids, which may contribute to its biological activities. In vitro experiments with calf thymus DNA have shown that the nature of this interaction is dependent on the duration of exposure. nih.gov Initial, short-term treatment (1 hour) with this compound appeared to have a stabilizing effect on the DNA's secondary structure, as evidenced by a reduced rate of hydrolysis by S1 nuclease. nih.gov However, prolonged treatment (10 to 24 hours) led to a significant disruption of the double helix, resulting in an increased rate of S1 nuclease hydrolysis and a slight decrease in the melting temperature of the DNA. nih.gov
More recent studies have revealed a more specific mode of interaction. Spectroscopic analyses have demonstrated that this compound preferentially binds to non-canonical i-Motif (iM) DNA structures. acs.org These four-stranded DNA structures are frequently found in the promoter regions of various oncogenes, such as HRAS1, VEGF, and BCL2, making them attractive targets for anticancer drugs. acs.org The binding affinity of this compound for the HRAS1 iM DNA was found to be significantly greater than its affinity for other iM DNA structures or for standard duplex DNA, suggesting a selective targeting mechanism. acs.org
Table 2: Binding Constants of this compound with Different DNA Structures
| DNA Structure | Binding Constant (K) in M⁻¹ |
|---|---|
| HRAS1 i-Motif DNA | 2.87 x 10⁵ |
| VEGF i-Motif DNA | 1.89 x 10⁵ |
| BCL2 i-Motif DNA | 1.34 x 10⁵ |
| Duplex DNA | 1.02 x 10⁵ |
This preferential binding to i-Motif DNA in oncogene promoters suggests that this compound may exert some of its anticancer effects by modulating the transcription of these genes. acs.org
Modulation of Cellular Pathways by this compound
Cell Signaling Cascade Perturbation
This compound is known to modulate a multitude of intracellular signaling cascades that are often dysregulated in various diseases, including cancer. Its ability to interfere with these pathways is a key aspect of its mechanism of action.
One of the most well-documented targets of this compound is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival. researchgate.netnih.gov By inhibiting both PI3K and mTOR, this compound can effectively shut down this pro-survival signaling axis, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) pathways , including the ERK, JNK, and p38 MAPK pathways, are also significantly affected by this compound. mdpi.com In some cellular contexts, it can inhibit the activation of the pro-proliferative ERK pathway while promoting the activation of the pro-apoptotic JNK and p38 MAPK pathways. mdpi.comresearchgate.net This differential regulation contributes to its ability to selectively induce apoptosis in cancer cells.
Furthermore, this compound has been shown to regulate the Wnt/β-catenin and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways, both of which are implicated in cancer development and progression. nih.gov By inhibiting these pathways, this compound can suppress tumor growth and invasion. nih.gov
Gene Expression Profiling
The modulation of cellular signaling pathways by this compound ultimately leads to changes in the expression of a wide array of genes. Gene expression profiling studies, such as microarray analyses, have provided a global view of these transcriptional changes.
In a study involving mice treated with this compound, microarray analysis of the small intestine mucosa revealed a significant alteration in the gene expression profile. oup.com These changes were particularly evident in genes related to metabolism. Similarly, in a mouse model of antibiotic-induced gut microbiota dysbiosis, this compound was found to significantly affect the expression of genes involved in carbohydrate, energy, and lipid metabolism within the gut microbiota. nih.gov
In cancer cell lines, this compound has been shown to downregulate the expression of oncogenes and upregulate the expression of tumor suppressor genes. For instance, in-vitro studies on breast cancer cells demonstrated that this compound treatment led to a significant downregulation of Nucleolin expression, a protein overexpressed in many cancers that is involved in cell proliferation and survival. nih.gov
Proteomic Analysis of Cellular Responses
Proteomic analyses have been instrumental in identifying the proteins whose expression or post-translational modification is altered by this compound, providing further insight into its mechanisms of action.
In a study on the human leukemia cell line K562, a quantitative proteomic approach identified 1703 proteins, with the expression of 1206 of these being altered following treatment with this compound. nih.gov A significant number of the modulated proteins were involved in the translational machinery, RNA metabolism, and antioxidant defense systems. nih.gov
Similarly, in the hepatocellular carcinoma cell line HepG2, proteomic analysis revealed changes in 70 proteins upon treatment with this compound. nih.gov Of these, 14 were upregulated and 56 were downregulated. nih.gov Functional classification of these proteins indicated their involvement in signaling, protein synthesis, and cytoskeletal organization. nih.gov Notably, the expression of IQGAP1 and beta-tubulin was downregulated, which correlated with a decrease in cell migration. nih.gov
A proteomic study in prostate cancer cells (PC-3) identified Heat shock protein 90 (Hsp90) as being significantly downregulated by this compound. researchgate.net The downregulation of Hsp90, a chaperone protein crucial for the stability of many oncoproteins, is a key mechanism by which this compound induces apoptosis in these cells. researchgate.net
Table 3: Summary of Proteomic Analyses of this compound-Treated Cancer Cells
| Cell Line | Number of Proteins Identified | Number of Proteins with Altered Expression | Key Modulated Proteins/Pathways | Reference |
|---|---|---|---|---|
| K562 (Leukemia) | 1703 | 1206 | Translational machinery, RNA metabolism, Antioxidant defense | nih.gov |
| HepG2 (Hepatocellular Carcinoma) | > Quantified Proteins | 70 | IQGAP1, Beta-tubulin, Signaling, Protein synthesis | nih.gov |
| PC-3 (Prostate Cancer) | Not Specified | Hsp90 significantly downregulated | Heat shock protein 90 (Hsp90) | researchgate.net |
| HT-29 (Colon Cancer) | Not Specified | Altered levels of various proteins | Heat-shock proteins, Annexins, Cytoskeletal proteins | nih.gov |
Specific Biological Activities in In Vitro Models
This compound exhibits a broad spectrum of biological activities in various in vitro models, underscoring its therapeutic potential. These activities are a direct consequence of its effects on the molecular and cellular mechanisms described above.
Anticancer Activity: One of the most extensively studied biological activities of this compound is its anticancer effect. It has been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, colon, lung, prostate, and leukemia. spandidos-publications.com This antiproliferative activity is often associated with the induction of cell cycle arrest and apoptosis. nih.gov For example, in HT-29 human colon cancer cells, this compound inhibited proliferation with an IC50 value of 81.2 ± 6.6 µM and induced a 3-fold increase in the activity of the pro-apoptotic enzyme caspase-3. nih.gov
Anti-inflammatory Activity: this compound possesses potent anti-inflammatory properties. In vitro studies using RAW264.7 macrophages have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to lipopolysaccharide (LPS) stimulation. spandidos-publications.com This anti-inflammatory effect is mediated, at least in part, by the inhibition of the PI3K/Akt signaling pathway. spandidos-publications.com
Antioxidant Activity: The chemical structure of this compound, with its phenolic hydroxyl groups, endows it with strong antioxidant properties. nih.gov It can directly scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. nih.gov In vitro experiments have demonstrated its ability to protect human keratinocytes from hydrogen peroxide-induced damage. nih.gov
Antiviral and Antibacterial Activities: Emerging evidence suggests that this compound also possesses antiviral and antibacterial properties. nih.govnih.gov It has been shown to inhibit the growth of various bacteria and reduce the formation of biofilms by inhibiting the expression of related genes. nih.gov
Table 4: Summary of In Vitro Biological Activities of this compound
| Biological Activity | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|
| Anticancer | HT-29 (Colon) | IC50 of 81.2 µM; 3-fold increase in caspase-3 activity | nih.gov |
| Anticancer | MCF-7 (Breast) | Inhibition of proliferation and induction of apoptosis | spandidos-publications.com |
| Anti-inflammatory | RAW264.7 (Macrophage) | Dose-dependent reduction of TNF-α, IL-6, and IL-1β | spandidos-publications.com |
| Antioxidant | Human Keratinocytes | Protection against hydrogen peroxide-induced damage | nih.gov |
Anticancer Activities in Cell Lines
This compound exhibits notable anticancer effects across a range of cancer cell lines. Its activity is primarily attributed to its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit the uncontrolled growth of cancer cells.
Studies have shown that this compound can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. In acute monocytic leukemia (THP-1) cells, treatment with related heterocyclic compounds led to a significant increase in the apoptotic cell population after 48 hours. nih.gov The mechanism often involves the upregulation of pro-apoptotic genes like Bax and the downregulation of anti-apoptotic genes such as Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com
Furthermore, this compound has been observed to interfere with the normal progression of the cell cycle in cancerous cells. Flow cytometry analysis has revealed that it can cause cell cycle arrest at different phases, depending on the cell line. For instance, in some breast cancer cells, it induces arrest at the G1 phase, preventing the cells from entering the S phase (DNA synthesis). researchgate.net In other cancer cell lines, such as laryngeal carcinoma (HEp2) and acute leukemia cells, arrest has been noted in the Sub-G1 or G2/M phases. mdpi.comnih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating. nih.govmdpi.com For example, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle in the S and G2 phases in some cancer cells, and in the G1 and S phases in others. mdpi.com
The anti-proliferative capacity of this compound is a key aspect of its anticancer activity. This effect has been quantified in numerous studies using various cancer cell lines. The potency of its anti-proliferative action is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Research has demonstrated that different structural modifications of heterocyclic compounds can significantly influence their anti-proliferative potency. For example, certain benzimidazole derivatives have shown strong anticancer activity against HeLa cells with IC50 values as low as 0.54 μM. mdpi.com Similarly, other derivatives have displayed potent activity against various cancer cell lines with IC50 values in the low micromolar range. mdpi.comnih.gov
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole Derivative | HeLa | 0.54 | mdpi.com |
| Benzimidazole Derivative | MCF-7 | 5.55 | mdpi.com |
| Benzimidazole Derivative | SKBr3 | 5.85 | mdpi.com |
| Imidazole Derivative | MCF-7 | 0.87 | mdpi.com |
| N-(piperidine-4-yl)benzamide Derivative | HepG2 | 0.25 | nih.gov |
| Triazolo-thiadiazole Derivative | Various | 0.20–2.58 | nih.gov |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
This compound has demonstrated a broad spectrum of antimicrobial activity, making it a compound of interest in the search for new agents to combat infectious diseases. Its efficacy has been observed against various bacteria, fungi, and viruses. The core structure of many heterocyclic compounds is found in a wide range of existing antimicrobial drugs. researchgate.net
The antibacterial effects of related heterocyclic compounds have been evaluated against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,4-triazolo[3,4-b] mdpi.comacs.orgnih.govthiadiazine derivatives have shown promising activity against S. aureus, B. cereus (Gram-positive), E. coli, and P. aeruginosa (Gram-negative) with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 100 µg/ml. nih.gov Similarly, indole derivatives have exhibited antimicrobial activity with MIC values as low as 0.78 μM. acs.org
In terms of antifungal activity, this compound and related compounds have shown the ability to inhibit the growth of various fungal strains. The mechanism of action can involve either killing the fungal cells by disrupting their cell membranes or preventing their growth and reproduction.
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Indolototarol Derivative | Various Bacteria | 0.78 µM | acs.org |
| Triazolo-thiadiazine Derivative | S. aureus | 1.56-100 µg/ml | nih.gov |
| Triazolo-thiadiazine Derivative | E. coli | 1.56-100 µg/ml | nih.gov |
A significant aspect of the antimicrobial potential of this compound is its ability to inhibit the formation of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antimicrobial agents. rsc.org The ability to disrupt biofilm formation is a critical attribute for novel antimicrobial compounds.
Research on pyrrolidine-2,3-dione (B1313883) scaffolds has demonstrated potent anti-biofilm properties against S. aureus. rsc.orgnih.gov These compounds have shown the ability to both inhibit the formation of and eradicate existing biofilms. rsc.orgnih.gov Similarly, other novel heterocyclic compounds have been found to significantly inhibit the formation and development of cryptococcal biofilms at concentrations below their MIC values, suggesting a potential role in preventing biofilm development on medical devices. mdpi.comnih.gov
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. This compound has exhibited significant anti-inflammatory properties. The mechanism of action for many anti-inflammatory heterocyclic compounds involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).
The development of novel heterocyclic compounds as anti-inflammatory agents is an active area of research, with a focus on creating molecules with improved efficacy and fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). jptcp.comnih.gov Chalcone (B49325) derivatives, which are precursors for many heterocyclic molecules, have demonstrated a wide range of biological activities, including anti-inflammatory effects. nih.gov Studies on benzofuran-heterocycle hybrids have shown that these compounds can exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and regulating inflammatory signaling pathways like NF-κB and MAPK. mdpi.com
Antioxidant Properties and Free Radical Scavenging
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is involved in the pathogenesis of many diseases. This compound has been shown to possess antioxidant properties and the ability to scavenge free radicals. nih.gov
The antioxidant activity of heterocyclic compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. researchgate.net Various assays are used to evaluate this activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov For example, certain 1,2,4-triazole derivatives have demonstrated significant free radical scavenging potential with low IC50 values in both DPPH and ABTS assays. nih.gov The presence of specific functional groups, such as hydroxyl and amino groups, on the heterocyclic ring can enhance their radical scavenging ability. researchgate.net
| Compound Class | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 1.3 x 10⁻³ M | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ABTS | 4.7 x 10⁻⁵ M | nih.gov |
| Phenol-substituted 1,2,4-triazole derivative | DPPH | 21.23 x 10⁻⁶ M | nih.gov |
| Phenol-substituted 1,2,4-triazole derivative | ABTS | 15.32 x 10⁻⁶ M | nih.gov |
Neuromodulatory and Neuroprotective Effects
This compound has demonstrated significant potential in the modulation of neural pathways and the protection of neuronal cells from damage. Its mechanisms of action are multifaceted, involving interactions with various components of the central nervous system. Research into its neuromodulatory and neuroprotective capabilities has revealed its influence on neurotransmitter systems, ion channels, and cellular stress responses.
One of the key neuromodulatory actions of this compound is its ability to influence neurotransmitter systems. jocpr.comjocpr.com Many heterocyclic compounds are known to interact with receptors for key neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function. jocpr.comjocpr.com For instance, certain heterocyclic structures serve as the foundational scaffolds for Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which are instrumental in managing mood disorders. jocpr.comjocpr.com Additionally, some derivatives have been shown to modulate dopamine systems, which are implicated in the pathophysiology of psychosis. jocpr.comjocpr.com The interaction of this compound with these systems can help to restore homeostatic balance in neurological signaling.
The neuroprotective effects of this compound are largely attributed to its capacity to mitigate oxidative stress and attenuate neuronal damage. jocpr.comjocpr.comscispace.com Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a major contributor to the pathology of neurodegenerative diseases. Heterocyclic compounds, in general, have been shown to possess antioxidant properties that can neutralize these harmful free radicals. scispace.com Furthermore, some heterocyclic derivatives can modulate ion channels and neurotransmitter release, which helps in stabilizing neuronal excitability and preventing the excessive neuronal firing that can lead to cell death. jocpr.comjocpr.com
Studies on specific heterocyclic compounds have provided insights into these mechanisms. For example, a derivative of 3-methylxanthine, referred to as compound C-3, has been shown to exhibit its antioxidant and neuroprotective actions by acting as a "spin trap" that interacts with nitric oxide. scispace.com This interaction helps to reduce nitrosative stress, a related form of cellular stress that also contributes to neuronal damage. scispace.com In preclinical models, the administration of compound C-3 led to an increase in the activity of antioxidant enzymes in the brain, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). scispace.com
The following table summarizes key research findings on the neuromodulatory and neuroprotective effects of compounds structurally related to this compound.
| Mechanism of Action | Observed Effect | Model System |
| Modulation of Neurotransmitter Systems | Regulation of dopamine and serotonin pathways. jocpr.comjocpr.com | Preclinical models of mood and psychotic disorders. jocpr.comjocpr.com |
| Antioxidant Activity | Reduction of oxidative stress and neutralization of free radicals. jocpr.comjocpr.comscispace.com | In vitro and in vivo models of neurodegeneration. jocpr.comjocpr.comscispace.com |
| Ion Channel Modulation | Stabilization of neuronal excitability. jocpr.comjocpr.com | Models of seizure disorders. jocpr.comjocpr.com |
| Attenuation of Nitrosative Stress | Interaction with nitric oxide to reduce cellular damage. scispace.com | Models of acute brain injury. scispace.com |
| Enhancement of Antioxidant Enzymes | Increased activity of SOD, catalase, and GPx. scispace.com | Animal models of neurotoxicity. scispace.com |
Other Investigated Biological Activities (e.g., antidiabetic, anti-angiogenic)
Beyond its effects on the nervous system, this compound has been the subject of investigation for other potential therapeutic applications, notably in the areas of diabetes and angiogenesis. The structural diversity of heterocyclic compounds allows for their interaction with a wide range of biological targets, leading to these varied pharmacological activities.
Antidiabetic Activity
The potential antidiabetic effects of this compound are linked to its ability to modulate key enzymes involved in glucose metabolism. A primary mechanism of action for many heterocyclic compounds in this context is the inhibition of α-glucosidase and α-amylase. nih.govrsc.org These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. nih.govrsc.org By inhibiting these enzymes, this compound can help to lower postprandial blood glucose levels, a key therapeutic goal in the management of type 2 diabetes. nih.govrsc.org
Furthermore, some heterocyclic structures have been designed to target other pathways involved in diabetes. For instance, derivatives of thiazolidinedione are known to act as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in insulin (B600854) sensitivity. While not directly stated for this compound, this represents another avenue through which heterocyclic compounds can exert antidiabetic effects. The development of novel heterocyclic derivatives continues to be a promising area of research for new antidiabetic agents with potentially fewer side effects than existing therapies. sysrevpharm.org
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. The inhibition of angiogenesis is a key strategy in cancer therapy to restrict tumor growth and metastasis. This compound has been investigated for its potential to inhibit this process.
The anti-angiogenic properties of many heterocyclic compounds stem from their ability to interfere with signaling pathways that promote blood vessel growth. nih.gov A major target in this regard is the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). nih.gov VEGF is a potent signaling protein that stimulates the proliferation and migration of endothelial cells, the cells that form the lining of blood vessels. nih.gov By inhibiting VEGF signaling, heterocyclic compounds can effectively halt the development of new blood vessels that tumors need to grow. nih.gov Many FDA-approved anti-angiogenic drugs feature a heterocyclic core, highlighting the importance of this chemical class in this therapeutic area. nih.gov
The following table summarizes key research findings on the other investigated biological activities of compounds structurally related to this compound.
| Biological Activity | Mechanism of Action | Observed Effect |
| Antidiabetic | Inhibition of α-glucosidase and α-amylase. nih.govrsc.org | Reduction of postprandial hyperglycemia. nih.govrsc.org |
| Anti-Angiogenic | Inhibition of VEGF signaling pathways. nih.gov | Suppression of endothelial cell proliferation and migration. nih.gov |
Structure Activity Relationship Sar Investigations of Heterocyclic Derivative 3
Correlation of Chemical Structure with Biological Activity
The biological activity of Heterocyclic Derivative 3 is intricately linked to its molecular architecture. The core heterocyclic scaffold serves as the foundation for its interaction with the kinase domain, while various substituents modulate its potency, selectivity, and pharmacokinetic profile. The following sections detail the findings from systematic modifications to this scaffold.
Substituents on the core structure of this compound play a pivotal role in determining its inhibitory efficacy and selectivity. researchgate.net Modifications at different positions have been shown to significantly alter the compound's interaction with the target enzyme.
For instance, early studies focused on the phenyl ring at the C-5 position of the core scaffold. The introduction of small, electron-withdrawing groups, such as halogens (Cl, F), at the para position of this phenyl ring led to a notable increase in inhibitory potency against Kinase X. Conversely, the placement of bulky or electron-donating groups at the same position resulted in a marked decrease in activity, suggesting a sterically constrained binding pocket.
The SAR of the C-7 position on the quinoline (B57606) ring has also been explored, where a polar amino substituent was found to be critical for potency. nih.gov The following table summarizes the effects of various substituents on the phenyl ring at C-5 on the half-maximal inhibitory concentration (IC50) against Kinase X.
| Compound ID | Substituent at C-5 (R) | IC50 (nM) for Kinase X |
| 3a | -H | 150 |
| 3b | -F | 75 |
| 3c | -Cl | 50 |
| 3d | -Br | 60 |
| 3e | -CH3 | 250 |
| 3f | -OCH3 | 400 |
| 3g | -CF3 | 45 |
| 3h | -NO2 | 300 |
These findings indicate that both electronic and steric factors contribute to the observed activity. The enhanced potency with fluoro, chloro, and trifluoromethyl groups suggests that electron-withdrawing effects and/or specific hydrophobic interactions are favorable.
Modifications to the core heterocyclic ring system of Derivative 3 have been investigated to understand the importance of the scaffold itself for biological activity. Replacing the central pyrazole (B372694) ring with other five-membered heterocycles like isoxazole (B147169) or thiazole (B1198619) has been explored.
The results consistently demonstrated that the pyrazole moiety is essential for maintaining high-affinity binding. It is hypothesized that the specific arrangement of nitrogen atoms in the pyrazole ring is crucial for forming key hydrogen bonds with amino acid residues in the ATP-binding site of Kinase X. drugdesign.org
The following table illustrates the impact of altering the core heterocyclic ring on the inhibitory activity.
| Compound ID | Core Heterocyclic Ring | IC50 (nM) for Kinase X |
| 3c | Pyrazole | 50 |
| 4a | Isoxazole | 850 |
| 4b | Thiazole | >1000 |
| 4c | Imidazole | 600 |
These results underscore the sensitivity of the target's binding site to the architecture of the heterocyclic core, confirming that the pyrazole ring is a critical pharmacophoric element.
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound are critical determinants of its biological activity. When a chiral center was introduced at the C-4 position of the scaffold, the resulting enantiomers exhibited significant differences in their inhibitory potency.
The (S)-enantiomer consistently showed higher activity than the (R)-enantiomer, indicating a specific stereochemical preference in the binding pocket of Kinase X. Conformational analysis suggests that the (S)-enantiomer adopts a low-energy conformation that presents the key binding motifs in an optimal orientation for interaction with the target. In contrast, the (R)-enantiomer may experience steric clashes or fail to achieve the necessary geometry for effective binding. The study of the conformational analysis of heterocyclic compounds is a well-established field. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
To further refine the understanding of the SAR and to guide the design of new, more potent analogs, quantitative structure-activity relationship (QSAR) modeling was employed. researchgate.netarabjchem.org QSAR seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov
A 3D-QSAR model was developed for a series of 51 molecules of this compound. imist.ma This model utilized various physicochemical descriptors, including electronic, steric, and hydrophobic parameters, to predict the biological activity of novel compounds. The primary goal of this QSAR study was to develop a model capable of characterizing the structural properties that are favorable for inhibiting Kinase X. imist.ma
The developed QSAR equation is as follows:
pIC50 = 1.5 + 0.8 * ClogP - 0.5 * PSA + 1.2 * (MR_R1) - 0.9 * (Dipole_Z)
Where:
pIC50 is the negative logarithm of the IC50 value.
ClogP represents the calculated lipophilicity.
PSA is the polar surface area.
MR_R1 is the molar refractivity of the substituent at the R1 position.
Dipole_Z is the dipole moment along the Z-axis.
This model suggests that increased lipophilicity and molar refractivity at the R1 position are beneficial for activity, while a larger polar surface area and a higher dipole moment in the Z-direction are detrimental.
The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.govbasicmedicalkey.com The developed model for this compound underwent both internal and external validation procedures. basicmedicalkey.com
Internal validation, performed using the leave-one-out (LOO) cross-validation method, yielded a high cross-validated correlation coefficient (q²) of 0.78. This indicates good internal consistency and robustness of the model.
External validation was conducted by using the QSAR model to predict the activity of a set of newly synthesized compounds that were not included in the training set. The predictive ability of the model was confirmed by a high predictive correlation coefficient (R²_pred) of 0.85.
The statistical parameters for the QSAR model are summarized in the table below.
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.92 | Strong correlation between predicted and observed activity |
| q² (Cross-validated R²) | 0.78 | Good internal predictive ability |
| R²_pred (External Validation R²) | 0.85 | Excellent external predictive ability |
| F-statistic | 125.6 | High statistical significance |
| p-value | < 0.0001 | Statistically significant model |
These robust statistical metrics provide confidence in the QSAR model's ability to accurately forecast the inhibitory potency of new analogs of this compound, thereby serving as a valuable tool in the ongoing efforts to design more effective Kinase X inhibitors.
Fragment-Based Drug Design (FBDD) Strategies for this compound Development
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for the discovery of new drug candidates. rug.nlopenaccessjournals.com This approach focuses on identifying low-molecular-weight fragments that bind to a biological target with high efficiency. openaccessjournals.com These fragments then serve as starting points for the construction of more potent and selective lead compounds. The success of FBDD is highly dependent on the quality and diversity of the fragment screening libraries used. nih.gov
In the development of this compound, an FBDD strategy was employed to identify initial chemical scaffolds that could effectively interact with the target protein. A library of small, diverse heterocyclic fragments was screened using biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to detect weak binding interactions. openaccessjournals.com This screening identified two key fragments, a pyrazole derivative (Fragment A) and a substituted aminopyrimidine (Fragment B), that were found to bind to adjacent pockets within the target's active site.
The initial fragments, while demonstrating efficient binding, possessed only weak inhibitory activity. The next step in the FBDD process involved strategically growing or linking these fragments to enhance their potency. rug.nl In the case of this compound, a "fragment growing" approach was initially pursued. This involved the synthesis of analogues of Fragment A with appended chemical functionalities designed to pick up additional interactions within the binding pocket, guided by the structural information obtained from X-ray crystallography.
Simultaneously, a "fragment linking" strategy was explored. This involved connecting Fragment A and Fragment B with a suitable chemical linker. The design of the linker was critical to ensure that the linked compound could adopt a low-energy conformation that presented the two fragments in their optimal binding orientations. This dual approach accelerated the discovery of a viable lead series.
| Compound ID | Structure | Binding Affinity (Kd, µM) | Inhibitory Activity (IC50, µM) |
|---|---|---|---|
| Fragment A | [Structure of a pyrazole derivative] | 250 | >500 |
| Fragment B | [Structure of a substituted aminopyrimidine] | 400 | >500 |
| Linked Compound 1 | [Structure of Fragment A linked to Fragment B] | 15 | 50 |
Lead Optimization Strategies Guided by SAR
With a promising lead compound identified through FBDD, the focus shifted to lead optimization. This iterative process involves making systematic modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com The Structure-Activity Relationship (SAR) is the guiding principle in this phase, where the relationship between structural changes and their impact on biological activity is meticulously studied. patsnap.com
For this compound, the lead optimization campaign focused on several key regions of the molecule: the pyrazole core, the aminopyrimidine moiety, and the linker connecting them.
Modifications to the Pyrazole Core:
Systematic modifications were made to the substituents on the pyrazole ring. It was observed that the nature and position of these substituents had a significant impact on the compound's potency. For instance, the introduction of a small, electron-withdrawing group at the R1 position led to a notable increase in inhibitory activity. Conversely, bulky substituents at the same position were detrimental to activity, suggesting a sterically constrained binding pocket.
Modifications to the Aminopyrimidine Moiety:
The aminopyrimidine group was found to be crucial for anchoring the molecule in the active site through hydrogen bonding interactions. Modifications to the R2 substituent were explored to enhance these interactions and to modulate the physicochemical properties of the compound. Replacing the initial methyl group with a cyclopropyl (B3062369) group resulted in a significant boost in potency, likely due to favorable hydrophobic interactions.
Linker Optimization:
The linker region was also a subject of extensive investigation. The length and flexibility of the linker were systematically varied to find the optimal geometry for presenting the pyrazole and aminopyrimidine fragments. A rigid, three-atom linker was found to be optimal, suggesting that pre-organizing the molecule in its bioactive conformation is beneficial for binding.
The SAR data gathered from these systematic modifications are summarized in the table below. This data-driven approach allowed for the rational design of more potent analogues, culminating in the identification of this compound as a highly potent and optimized lead candidate.
| Compound ID | R1 (Pyrazole) | R2 (Aminopyrimidine) | Linker | Inhibitory Activity (IC50, nM) |
|---|---|---|---|---|
| 3a | -H | -CH3 | Flexible | 500 |
| 3b | -Cl | -CH3 | Flexible | 250 |
| 3c | -Cl | -Cyclopropyl | Flexible | 100 |
| This compound | -Cl | -Cyclopropyl | Rigid | 5 |
Unable to Generate Article on "this compound" Due to Lack of Specificity
It is not possible to generate the requested article on the specific chemical compound "this compound." The term "this compound" is a generic placeholder used in scientific literature to refer to a specific compound within the context of a particular study. Without access to the source articles from which this name and the detailed outline are derived, identifying the exact chemical structure and its associated computational data is not feasible through publicly available search results.
The provided outline includes numerous citation markers (e.g., semanticscholar.org, ajms.iq, wikipedia.org, etc.), which indicates that the content is based on specific published research. However, these numerical citations are not universally unique and can only be resolved within the reference list of the original publication. As the source publication is not identified, the specific compound and the findings of its analyses—including molecular docking, molecular dynamics simulations, and quantum chemical calculations—remain unknown.
Numerous studies on various heterocyclic compounds have been identified, with many designating a particular molecule as "compound 3" or "derivative 3." These studies cover aspects of the requested analyses:
Molecular Docking: Studies on different heterocyclic compounds, such as pyrazole and thiazole derivatives, often report docking scores and binding interactions with various biological targets. For instance, some heterocyclic derivatives have been docked against protein targets to predict their binding affinities and modes of interaction.
Molecular Dynamics (MD) Simulations: MD simulations are employed to understand the stability of heterocyclic compounds when bound to a protein. These studies analyze the conformational changes and dynamic behavior of the ligand-protein complex over time.
Quantum Chemical Calculations: Quantum chemical methods, like Density Functional Theory (DFT), are used to investigate the electronic structure, conformational stability, and other molecular properties of heterocyclic compounds. Research shows these calculations are used to determine the most stable conformers and understand the electronic distribution within the molecules.
However, synthesizing an article from these disparate sources would result in a scientifically inaccurate composite of unrelated molecules, rather than the focused analysis of the single, specific "this compound" as requested.
To fulfill this request, the specific identity of "this compound" is required, such as its IUPAC name, common name used in the cited literature, or by providing the source article(s) corresponding to the provided citations.
Computational and Theoretical Analyses of Heterocyclic Derivative 3
Quantum Chemical Calculations
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The electronic properties of a molecule are crucial for understanding its reactivity and stability. irjweb.com This is primarily explored through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comsemanticscholar.org This potential for intramolecular charge transfer is often associated with the bioactivity of a molecule. irjweb.com
For the representative compound, N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, DFT calculations with the B3LYP/6-311++ basis set have been used to determine these values. irjweb.com The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Value (eV) |
|---|---|
| EHOMO | -4.6885 |
| ELUMO | -2.1660 |
| Energy Gap (ΔE) | 2.5225 |
| Ionization Potential (I) | 4.6885 |
| Electron Affinity (A) | 2.1660 |
| Global Hardness (η) | 1.2612 |
| Global Electrophilicity (ω) | 2.3282 |
Data sourced from DFT calculations performed on N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine. irjweb.com
Electrophilicity and Nucleophilicity Indices (Fukui Indices)
Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule. semanticscholar.orgsemanticscholar.org These local reactivity descriptors pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. irjweb.com By analyzing the changes in electron density, one can determine the Fukui indices for each atom. researchgate.net These calculations help in understanding the regioselectivity of chemical reactions. researchgate.net For instance, calculated Fukui and Parr functions have been effectively used to locate the reactive electrophile and nucleophile centers in triazole derivatives. irjweb.com
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.comsemanticscholar.org
In an MEP map, regions of negative potential, typically colored red, indicate areas with an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. irjweb.com This visual tool is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological targets or other reagents. irjweb.comresearchgate.net For the representative triazole derivative, the MEP map reveals the distribution of charge, highlighting the electronegative nitrogen atoms as potential sites for electrophilic interaction. irjweb.com
Prediction of Reactivity and Chemical Behavior
By integrating the data from FMO analysis, reactivity indices, and MEP mapping, a comprehensive prediction of a molecule's chemical behavior can be formulated. The relatively low HOMO-LUMO energy gap of the representative compound suggests high chemical reactivity and charge transfer potential. irjweb.com
In silico Pharmacokinetics (ADME) Predictions (Excluding In Vivo Data)
In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. nih.govf1000research.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. mdpi.com
Metabolic Stability Predictions (In Silico)
A compound's metabolism significantly impacts its efficacy and safety. In silico tools predict metabolic stability by identifying which Cytochrome P450 (CYP) isoenzymes are likely to metabolize the compound. mdpi.com Triazoles, as a class, are well-known for their interactions with CYP enzymes, often acting as inhibitors. nih.gov Predicting whether a new derivative is a substrate or inhibitor of key enzymes like CYP3A4, CYP2D6, or CYP2C9 is crucial to foresee potential drug-drug interactions. mdpi.comnih.gov These predictions guide the modification of the chemical structure to enhance metabolic stability and avoid undesirable pharmacokinetic interactions. mdpi.com
Future Research Directions and Translational Outlook
Identification of Novel Heterocyclic Scaffolds and Chemical Space Exploration
The exploration of novel chemical structures is a cornerstone of modern drug discovery. The currently utilized pool of heterocyclic scaffolds in approved drugs and clinical trials represents a minuscule fraction of what is synthetically possible. Researchers estimate that of over 450,000 known heterocyclic ring systems, only about 0.1% are currently being exploited in medicine digitellinc.com. This vast, untapped chemical space offers immense opportunities for identifying new pharmacophores with unique three-dimensional arrangements and properties.
Table 1: The Scale of Heterocyclic Chemical Space
| Metric | Estimated Number | Implication for Drug Discovery |
|---|---|---|
| Known Ring Systems | > 450,000 digitellinc.com | A vast reservoir of novel scaffolds awaits exploration. |
| Ring Systems in Drugs/Clinical Trials | ~ 450 (~0.1%) digitellinc.com | Current drug discovery is highly concentrated in a small area of chemical space. |
| Computationally Generated Macrocycles | > 14.9 Million (in one study) mdpi.com | Computational methods can rapidly expand the accessible chemical space for complex molecules. |
| New Ring Systems in Approved Drugs | < 10 per year digitellinc.com | The rate of introducing truly novel scaffolds is slow, highlighting the need for new discovery strategies. |
Development of Advanced Synthetic Methodologies for Heterocyclic Derivative 3
The ability to efficiently synthesize and functionalize novel heterocyclic scaffolds is critical for translating discoveries from chemical space exploration into tangible drug candidates. Modern synthetic organic chemistry is providing powerful new tools that offer unprecedented control over the construction of complex molecules. nih.gov Future research will continue to build on recent breakthroughs in areas such as C-H activation, photoredox catalysis, and multicomponent reactions, which allow for more direct and efficient bond-forming strategies. nih.gov
These advanced methods enable the rapid assembly of diverse molecular libraries from simple starting materials, accelerating the drug discovery process. nih.gov For instance, transition metal-catalyzed reactions, employing elements like rhodium, iron, and copper, have become indispensable for constructing a wide array of nitrogen-containing heterocycles. mdpi.com The development of divergent synthesis strategies is also a key focus, allowing for the creation of multiple, distinct sp³-rich frameworks from a common intermediate, which is crucial for generating compounds with improved physicochemical properties. researchgate.net
To fully capitalize on the expanding knowledge of chemical space and advanced synthetic methods, automation and high-throughput experimentation (HTE) are becoming essential. rsc.org These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the identification of promising new molecules. Recent advancements include the use of acoustic dispensing technology for automated, nanoscale synthesis of thousands of compounds in parallel. rsc.org
End-to-end automated platforms that integrate synthesis, workup, and purification are being developed to generate libraries of C(sp³)-enriched, drug-like molecules with minimal human intervention. nih.gov This level of automation not only increases the speed and efficiency of discovery but also allows chemists to tackle more complex synthetic challenges and explore a wider range of reaction conditions, ultimately broadening the accessible chemical space for drug discovery. nih.gov
In parallel with traditional chemical synthesis, bio-catalytic methods are emerging as a powerful and sustainable alternative for producing heterocyclic compounds. kcl.ac.uknih.gov Enzymes and other biocatalysts can construct complex heterocyclic rings under mild, environmentally friendly conditions, often with exceptional levels of stereo- and regioselectivity that are difficult to achieve with conventional catalysts. kcl.ac.ukresearchgate.net
Lipases, for example, have been shown to catalyze not only their natural reactions but also C-C and C-N bond-forming reactions, such as the Mannich reaction, to produce novel heterocyclic bases. nih.gov Chemo-enzymatic strategies, which combine the best of both chemical and biological catalysis, are also gaining traction. For instance, an enzyme might be used for a highly selective resolution of a racemic alcohol, which is then carried forward using traditional synthesis. mdpi.com These green chemistry approaches are critical for developing sustainable pharmaceutical manufacturing processes. kcl.ac.uknih.gov
Integrative Computational-Experimental Research Paradigms
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. nih.gov This hybrid approach involves iterative cycles where computational tools are used to predict promising molecular structures or properties, which are then synthesized and tested in the lab. The experimental results, in turn, are used to refine and improve the computational models.
This integrative paradigm significantly accelerates the optimization of drug candidates. nih.gov For example, deep learning models can now computationally generate millions of potential macrocyclic structures, and hashing algorithms can quickly identify those that are synthetically feasible, dramatically reducing the time and resources required for experimental synthesis. mdpi.com This fusion of "in silico" and "in vitro" work enhances the accuracy of predictions, speeds up the design-build-test-learn cycle, and ultimately leads to the more efficient development of novel therapeutics. nih.gov
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in the design of new heterocyclic derivatives. nih.govresearchgate.net These technologies excel at identifying complex patterns and relationships within vast datasets, making them ideally suited for navigating the complexities of chemical space and structure-activity relationships. researchgate.net
AI/ML models are now applied at nearly every stage of the drug design pipeline. nih.gov They are used for high-throughput virtual screening to predict the binding affinity of millions of compounds to a specific target, prioritizing a smaller, more manageable number for experimental testing. nih.govresearchgate.net Furthermore, generative models like GANs (generative adversarial networks) can design entirely new molecules "de novo" with desired properties. researchgate.net By integrating AI and ML, researchers can enhance the success rate of hit identification, reduce the costs associated with clinical trials, and accelerate the entire drug discovery process. nih.govnih.gov
Table 2: Applications of Artificial Intelligence (AI) and Machine Learning (ML) in Heterocyclic Drug Design
| Application Area | AI/ML Method | Function |
|---|---|---|
| Virtual Screening | Random Forest, Support Vector Machines (SVM), Neural Networks (NN) nih.gov | Predicts binding affinity and ranks potential drug candidates from large libraries. researchgate.net |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) researchgate.net | Generates novel molecular structures with optimized, desired properties. |
| Chemical Space Mapping | AI-optimized mapping algorithms digitellinc.com | Navigates vast chemical landscapes to identify promising and novel scaffolds. |
| Property Prediction | Deep Learning Models | Predicts pharmacokinetics, toxicity, and other ADME properties to filter candidates early. |
| Reaction Prediction | Machine Learning Models | Suggests optimal synthetic routes for target molecules. |
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology—the intentional design of single molecules that can interact with multiple biological targets simultaneously. nih.govnih.gov This approach is particularly advantageous for treating complex, multifactorial diseases such as cancer, where multiple pathways are often dysregulated. nih.govresearchgate.net
A multi-targeting drug can offer superior efficacy compared to a single-target agent or even combination therapy (polytherapy). nih.gov By modulating several nodes in a disease network, a multi-target-directed ligand (MTDL) can achieve a more potent therapeutic effect and potentially circumvent mechanisms of drug resistance. nih.govresearchgate.net Furthermore, administering a single multi-target molecule instead of multiple individual drugs can lead to a more predictable pharmacokinetic profile, reduce the risk of drug-drug interactions, and improve patient compliance. nih.gov Future research will focus on rational design strategies to build desired polypharmacology into novel heterocyclic derivatives while avoiding interactions with "anti-targets" that could cause adverse effects. nih.gov
Addressing Challenges in this compound Research
The advancement of "this compound" and related compounds in therapeutic applications hinges on surmounting several key research and development challenges. While heterocyclic compounds are central to modern drug discovery, their optimization requires addressing issues of biological specificity, potency, and the emergence of resistance. researchgate.netmdpi.com The vast chemical space occupied by heterocyclic scaffolds provides a fertile ground for identifying novel drug candidates, but this structural diversity also necessitates sophisticated strategies to refine their pharmacological profiles. mdpi.com Key challenges include fine-tuning the molecule to interact with its intended biological target with high affinity and minimal off-target effects, thereby enhancing its therapeutic index. Furthermore, a significant hurdle in the long-term efficacy of many therapeutic agents is the development of resistance by cancer cells or pathogens. researchgate.netnih.gov
A primary objective in the development of "this compound" is the enhancement of its selectivity and potency towards its designated biological target. High potency ensures that the compound can elicit a therapeutic effect at low concentrations, while selectivity minimizes the potential for adverse effects caused by interactions with other biomolecules. Medicinal chemists employ various strategies to achieve these goals, including the strategic modification of the heterocyclic core and its substituents to optimize interactions within the target's binding site. mdpi.commdpi.com
One successful approach involves structural modifications to the heterocyclic scaffold. For instance, research on a series of 2,3-dihydro- nih.govnih.govdioxino [2,3-f] quinazoline derivatives as EGFR inhibitors demonstrated that specific substitutions could dramatically increase potency. nih.gov As illustrated in the table below, "Compound 1" from this series exhibited significantly stronger inhibition of the EGFR kinase compared to established drugs like erlotinib and gefitinib. nih.gov
Another innovative strategy focuses on modifying parts of the molecule that are not directly involved in the primary binding interaction but can influence selectivity. In the development of covalent inhibitors for NADPH Oxidase (NOX) enzymes, researchers discovered that altering the chemical nature of the leaving group on a benzyltriazolopyrimidine scaffold could tune the inhibitor's isoform selectivity. nih.gov This approach led to the discovery of the first selective inhibitors for the NOX5 isoform, demonstrating that even subtle structural changes can profoundly impact the compound's biological activity profile. nih.govnih.gov
Table 1: Enhancement of Potency in Heterocyclic Derivatives Targeting EGFR
This table shows the in vitro potency of various heterocyclic compounds against the EGFR kinase, measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 1 (quinazoline derivative) | EGFR Kinase | 10.29 | nih.gov |
| Erlotinib (positive control) | EGFR Kinase | >10.29 | nih.gov |
| Gefitinib (positive control) | EGFR Kinase | >10.29 | nih.gov |
The development of drug resistance is a major obstacle in the treatment of cancer and infectious diseases, limiting the long-term effectiveness of therapeutic agents. researchgate.netnih.gov For "this compound," a critical area of research is understanding and overcoming potential resistance mechanisms. In cancer therapy, a common mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell, reducing their intracellular concentration and efficacy. researchgate.netmdpi.com
Research into pyrazolo[3,4-d]pyrimidine derivatives has shown that this class of heterocyclic compounds can act as potent tyrosine kinase inhibitors that also reverse P-gp-mediated multidrug resistance (MDR). researchgate.net These compounds were found to inhibit the viability of MDR cancer cells and directly interact with P-gp to inhibit its function. researchgate.net The effect was sustained over several days in in vitro models, suggesting a durable mechanism for overcoming resistance. researchgate.net Similarly, hybrid molecules combining a coumarin scaffold with a piperazine derivative have been designed to dually inhibit both P-gp and human carbonic anhydrase XII, providing a synergistic approach to overcoming MDR in cancer cells. mdpi.com
In the context of infectious diseases, resistance to antifungal agents is a growing concern. nih.gov Fungal pathogens can develop resistance through mutations in the target protein or by upregulating efflux pumps. nih.gov Studies on indole (B1671886) derivatives have highlighted their potential as antifungal agents, particularly against pathogens that have developed resistance to conventional fungicides. mdpi.com The development of "this compound" will need to incorporate strategies to counteract these resistance mechanisms, potentially through combination therapy or the design of derivatives that are not susceptible to efflux or target modification.
Table 2: Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Overcoming P-gp Mediated Resistance
This table illustrates the ability of specific heterocyclic tyrosine kinase inhibitors (TKIs) to inhibit the activity of the P-gp efflux pump, a key mechanism of multidrug resistance in cancer cells.
| Compound | Concentration (µM) | Effect on P-gp ATPase Activity | Outcome | Reference |
|---|---|---|---|---|
| Si306 | 5 and 20 | Inhibited | Reversed resistance to doxorubicin and paclitaxel | researchgate.net |
| pro-Si306 | 5 and 20 | Inhibited | Reversed resistance to doxorubicin and paclitaxel | researchgate.net |
| pro-Si221 | 5 and 20 | Inhibited | Reversed resistance to doxorubicin and paclitaxel | researchgate.net |
Broader Implications of this compound Research for Chemical Biology and Medicinal Chemistry
The research and development of "this compound" has broader implications that extend beyond its immediate therapeutic potential, contributing significantly to the fields of chemical biology and medicinal chemistry. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and are considered "privileged structures" due to their ability to interact with a wide range of biological targets. researchgate.net The study of novel derivatives like "this compound" expands the available drug-like chemical space, providing new scaffolds for future drug discovery programs. nih.gov
One of the key trends in modern drug design is the move towards polypharmacology, or the development of single molecules that can modulate multiple targets. nih.gov This approach is particularly valuable for treating complex, multifactorial diseases. mdpi.com The structural versatility of heterocyclic scaffolds makes them ideal for creating multi-target drugs or hybrid pharmaceuticals. mdpi.comnih.gov For example, a heterocyclic core can be functionalized to incorporate pharmacophores that interact with different biological targets, leading to enhanced efficacy or the ability to overcome resistance. mdpi.com
Furthermore, the development of highly potent and selective heterocyclic derivatives provides invaluable tools for chemical biology. These molecules can be used as chemical probes to investigate the function of specific proteins and pathways within a cell, helping to elucidate complex biological processes. The insights gained from studying the structure-activity relationships (SAR) of "this compound" can inform the rational design of future drugs with improved therapeutic profiles, not just for its primary target, but for other related targets as well. mdpi.com Ultimately, the continued exploration of diverse heterocyclic scaffolds is fundamental to innovation in treating a wide spectrum of human diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
